molecular formula C8H15N3O2S B13510945 1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide

1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide

Cat. No.: B13510945
M. Wt: 217.29 g/mol
InChI Key: CCCXLRFYZPBWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a sec-butyl group, a methyl group, and a sulfonamide group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-4-sulfonyl chloride with sec-butylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 5-methyl-1H-pyrazole-4-sulfonyl chloride and sec-butylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-methyl-1H-pyrazole-4-sulfonyl chloride is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran. Sec-butylamine is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the sulfonamide group, leading to the formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group. Common reagents include alkyl halides or acyl chlorides, leading to the formation of N-alkyl or N-acyl derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent. Pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors. This helps in elucidating its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other chemical compounds, including agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates or inhibitors. This interaction can lead to the inhibition of enzyme activity, which is the basis for its potential therapeutic effects. The compound may also interact with receptors, modulating their activity and leading to various biological responses.

Comparison with Similar Compounds

1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-(Sec-butyl)-3-methyl-1h-pyrazole-4-sulfonamide: This compound has a similar structure but with a different substitution pattern on the pyrazole ring. The position of the methyl group can influence its reactivity and biological activity.

    1-(Sec-butyl)-5-ethyl-1h-pyrazole-4-sulfonamide: The presence of an ethyl group instead of a methyl group can affect the compound’s physical properties and reactivity.

    1-(Sec-butyl)-5-methyl-1h-pyrazole-3-sulfonamide: The position of the sulfonamide group on the pyrazole ring can significantly impact the compound’s chemical behavior and biological interactions.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

1-butan-2-yl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C8H15N3O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3,(H2,9,12,13)

InChI Key

CCCXLRFYZPBWCO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C=N1)S(=O)(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.